
3,17-Androstanediol glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3, 17-Androstanediol glucuronide, also known as 3 alpha-diol g, belongs to the class of organic compounds known as steroid esters. Steroid esters are compounds containing a steroid moiety which bears a carboxylic acid ester group. 3, 17-Androstanediol glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 17-Androstanediol glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3, 17-androstanediol glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Correlation with Androgenic Activity
3,17-Androstanediol glucuronide (3α-diol G) is a significant marker reflecting peripheral androgen action. Studies have shown its clinical usefulness, particularly in assessing conditions like hirsutism. In women with idiopathic hirsutism, elevated serum 3α-diol G levels were observed, correlating with clinical responses to therapy. The compound appears to be entirely formed in target organs, offering a long serum half-life, making it a reliable clinical marker (Kirschner, Samojlik, & Szmal, 1987). Another study found that serum and urinary measurements of 3α-diol G correlate significantly with skin 5α-reductase activity, an important correlate of androgenicity (Paulson, Serafini, Catalino, & Lobo, 1986).
Metabolic Pathways in Various Tissues
Research has shown that 3,17-Androstanediol glucuronide is produced in different human tissues, including the liver, prostate, and skin. It's a product of androgen metabolism, formed from dihydrotestosterone and androstanediol by the enzyme glucuronyl transferase. The liver is suggested as the principal site of androgen conjugation to glucuronic acid. This understanding helps in assessing peripheral androgen metabolism and action (Rittmaster, Zwicker, Thompson, Konok, & Norman, 1993).
Use in Assessing Congenital Adrenal Hyperplasia
Serum 3α-androstanediol glucuronide measurements are also valuable in managing children with congenital adrenal hyperplasia. It correlates with other androgenic markers like 17-hydroxyprogesterone, androstenedione, testosterone, and dihydrotestosterone, making it a useful metabolic index in this context (Hatun, Yordam, & Çalikoğlu, 1994).
Application in Assays and Radioimmunoassay
The development of specific assays for 3,17-Androstanediol glucuronide has been a focus in research. New steroid haptens for radioimmunoassay have been synthesized, contributing significantly to the precise measurement of androstanediol glucuronide in serum, enhancing the understanding of its role in peripheral dihydrotestosterone metabolism and action (Thompson, Rittmaster, Rodriguez, Moore, & Rao, 1990).
Marker of Androgenic Activity in Specific Conditions
3,17-Androstanediol glucuronide serves as a marker of androgenic activity in various conditions, such as idiopathic oligospermia and virilizing congenital adrenal hyperplasia. It provides insight into peripheral androgen action and is valuable in differentiating and understanding these conditions (Paulson, Bernstein, Marrs, & Lobo, 1986).
Propiedades
Número CAS |
27195-25-1 |
|---|---|
Nombre del producto |
3,17-Androstanediol glucuronide |
Fórmula molecular |
C25H40O8 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H40O8/c1-24-9-7-13(32-23(31)21-19(28)18(27)20(29)22(30)33-21)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-22,26-30H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,22+,24-,25-/m0/s1 |
Clave InChI |
TWDCYBTXSUNASK-WGGIPMEBSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)OC(=O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)O)O)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC(=O)C5C(C(C(C(O5)O)O)O)O |
Descripción física |
Solid |
Sinónimos |
3 alpha-diol G 3,17-androstanediol glucuronide 3-alpha-androstanediol glucuronide 3-hydroxyandrostan-17-yl-glucopyranosiduronic acid 5-alpha-androstane-3 alpha,17 beta-diol glucuronide androstane-3,17-diol glucuronide androstane-3,17-diol glucuronide, (3alpha,5beta,17beta)-isomer androstane-3,17-diol glucuronide, (3beta,5alpha,17beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1230272.png)
![N-(2-naphthalenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1230275.png)
![3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)

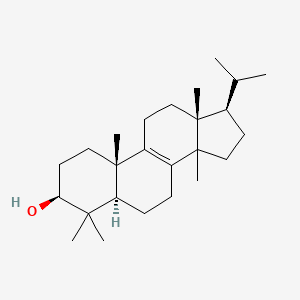
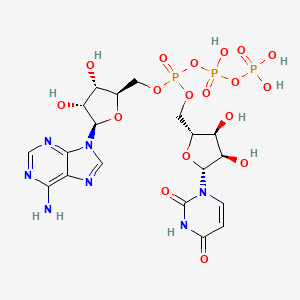
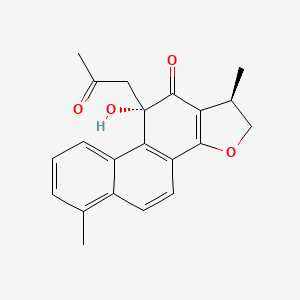

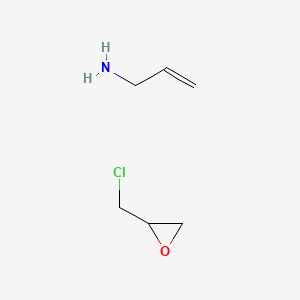
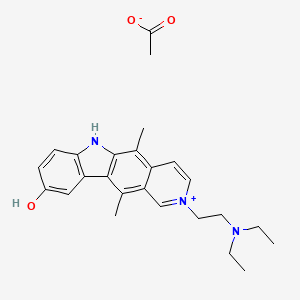
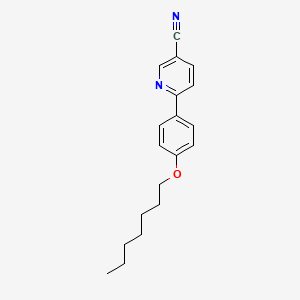
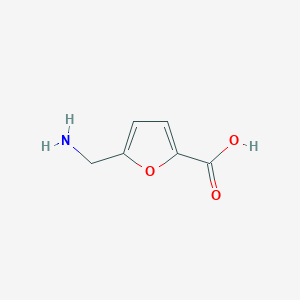

![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)